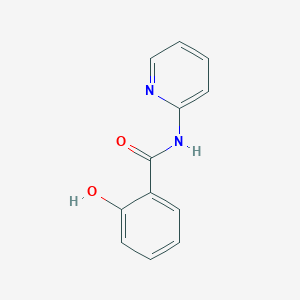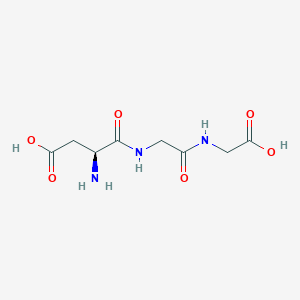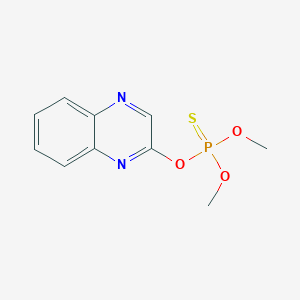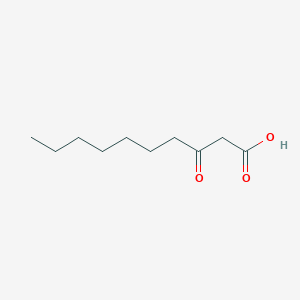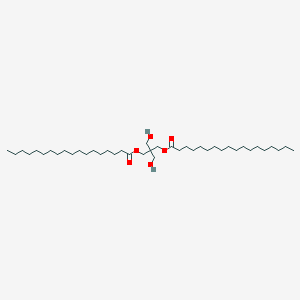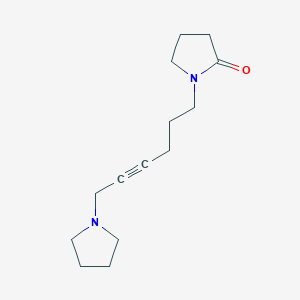
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)-, also known as PHT-427, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of Akt, a protein kinase that is involved in a variety of cellular processes including cell proliferation, survival, and metabolism. In
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- has been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential therapeutic agent for diseases such as pulmonary fibrosis and rheumatoid arthritis.
Wirkmechanismus
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- inhibits Akt by binding to its pleckstrin homology (PH) domain, which is necessary for Akt activation. By inhibiting Akt, 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- prevents the activation of downstream signaling pathways that promote cell survival and proliferation. This leads to apoptosis and cell death in cancer cells, and may also contribute to the anti-inflammatory and anti-fibrotic effects of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)-.
Biochemische Und Physiologische Effekte
In addition to its effects on cancer cells, 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce the expression of fibrotic markers in vitro and in vivo. 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- has also been shown to inhibit the growth of endothelial cells and to reduce angiogenesis, which may contribute to its anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- is its potency and specificity for Akt inhibition. This makes it a valuable tool for studying the role of Akt in cellular processes and disease models. However, 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions. In addition, 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are many potential future directions for research on 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)-. One area of interest is the development of more potent and selective Akt inhibitors that can overcome the limitations of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)-. Another area of interest is the exploration of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- as a potential therapeutic agent for diseases such as pulmonary fibrosis and rheumatoid arthritis. Finally, further studies are needed to fully understand the safety and efficacy of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- in humans, and to identify potential drug-drug interactions and side effects.
Synthesemethoden
The synthesis of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- involves the reaction of 6-bromo-1-hexyne with 1-pyrrolidinecarboxaldehyde in the presence of potassium tert-butoxide to yield the desired product. This method has been optimized to produce high yields of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- with good purity.
Eigenschaften
CAS-Nummer |
14052-93-8 |
|---|---|
Produktname |
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- |
Molekularformel |
C14H22N2O |
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
1-(6-pyrrolidin-1-ylhex-4-ynyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H22N2O/c17-14-8-7-13-16(14)12-4-2-1-3-9-15-10-5-6-11-15/h2,4-13H2 |
InChI-Schlüssel |
GZELMCLVSWRIOP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC#CCCCN2CCCC2=O |
Kanonische SMILES |
C1CCN(C1)CC#CCCCN2CCCC2=O |
Andere CAS-Nummern |
14052-93-8 |
Synonyme |
1-(6-Pyrrolizino-4-hexynyl)-2-pyrrolidone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt](/img/structure/B84048.png)

![6-Chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B84051.png)
![N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine](/img/structure/B84053.png)
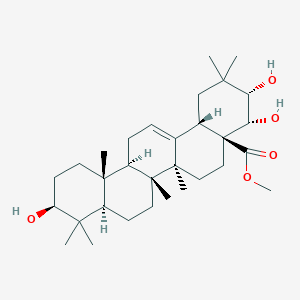
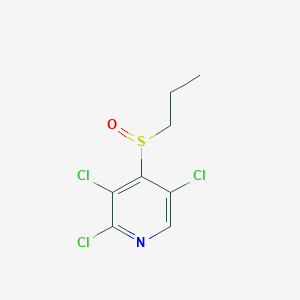
![(2R,3R)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B84059.png)

